(m-Tolylsulfonyl)methionine
CAS No.: 1240424-27-4
Cat. No.: VC7261308
Molecular Formula: C12H17NO4S2
Molecular Weight: 303.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240424-27-4 |
|---|---|
| Molecular Formula | C12H17NO4S2 |
| Molecular Weight | 303.39 |
| IUPAC Name | 2-[(3-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
| Standard InChI | InChI=1S/C12H17NO4S2/c1-9-4-3-5-10(8-9)19(16,17)13-11(12(14)15)6-7-18-2/h3-5,8,11,13H,6-7H2,1-2H3,(H,14,15) |
| Standard InChI Key | HONSGGYAQAWECA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)S(=O)(=O)NC(CCSC)C(=O)O |
Introduction
Chemical Identity and Nomenclature
(m-Tolylsulfonyl)methionine, systematically named 2-[(3-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid, is a diastereomeric compound with the molecular formula C₁₂H₁₇NO₄S₂ and a molecular weight of 303.4 g/mol . Its structure integrates a methionine backbone modified at the amino group by an m-toluenesulfonyl (tosyl) moiety, rendering it a sulfonamide derivative (Fig. 1). The compound exists in four stereoisomeric forms (ll, ld, dl, dd), though only the ll and racemic dl–ld forms have been structurally characterized to date .
Synthesis and Reaction Mechanisms
The synthesis of (m-Tolylsulfonyl)methionine typically involves the nucleophilic substitution of L-methionine with m-toluenesulfonyl chloride under basic conditions. Triethylamine or pyridine is employed to deprotonate the amino group of methionine, facilitating its attack on the electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds via a two-step mechanism:
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Deprotonation: The base abstracts a proton from methionine’s α-amino group, generating a nucleophilic amine.
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Sulfonylation: The amine attacks the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.
This method yields a racemic mixture unless enantiomerically pure starting materials are used. Post-synthesis purification via recrystallization or chromatography is often required to isolate specific stereoisomers .
Structural and Crystallographic Analysis
X-ray diffraction studies reveal distinct packing patterns and hydrogen-bonding networks among stereoisomers. Key structural features include:
ll-Isomer
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Hydrogen bonding: The carboxylate group forms bifurcated hydrogen bonds with the sulfonamide N–H (1.829 Å) and amide H (2.042 Å) .
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Dihedral angles: The C–S–S–C torsion angle between the tosyl and methionine groups measures 68.5°, indicating moderate steric strain .
dl–ld Racemate
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Layered packing: Molecules arrange in alternating hydrophilic (sulfonamide-carboxylate) and hydrophobic (methylthio-tolyl) layers .
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Reduced solubility: Weak van der Waals interactions between hydrophobic layers contribute to its low aqueous solubility (0.4 g/L) .
Table 1: Comparative structural properties of (m-Tolylsulfonyl)methionine isomers
| Property | ll-Isomer | dl–ld Racemate |
|---|---|---|
| Solubility (g/L) | 21 | 0.4 |
| Hydrogen bonds (count) | 6 | 4 |
| C–S bond length (Å) | 1.81 | 1.79 |
Physicochemical Properties
(m-Tolylsulfonyl)methionine exhibits marked stereochemical dependency in its physical behavior:
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Solubility: The dd–ll racemate demonstrates 50-fold higher aqueous solubility than the dl–ld form, attributed to stronger ionic interactions in the crystal lattice .
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Thermal stability: Differential scanning calorimetry (DSC) shows a melting point of 189–191°C for the ll-isomer, with decomposition above 220°C .
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Spectroscopic signatures:
Applications in Research
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